molecular formula C12H13FO4 B8530849 3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid

3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid

Cat. No.: B8530849
M. Wt: 240.23 g/mol
InChI Key: QNMRRKGYQDUCHA-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid is an organic compound that features a fluorinated phenyl ring attached to a pentanedioic acid monomethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid typically involves the reaction of 3-fluorophenylacetic acid with monomethyl monopotassium malonate in the presence of a coupling agent such as 1,1’-carbonyldiimidazole. The reaction is carried out in tetrahydrofuran at room temperature, followed by purification using silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(3-Fluoro-phenyl)-pentanedioic acid.

    Reduction: 3-(3-Fluoro-phenyl)-pentanediol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated phenyl ring.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorinated phenyl ring, which can influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylacetic acid: A precursor in the synthesis of 3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid.

    3-Fluorophenylboronic acid: Used in similar synthetic applications and has comparable chemical properties.

    4-Fluorophenylacetic acid: Another fluorinated phenyl derivative with similar reactivity.

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a fluorinated phenyl ring and a pentanedioic acid monomethyl ester moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C12H13FO4/c1-17-12(16)7-9(6-11(14)15)8-3-2-4-10(13)5-8/h2-5,9H,6-7H2,1H3,(H,14,15)

InChI Key

QNMRRKGYQDUCHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC(=O)O)C1=CC(=CC=C1)F

Origin of Product

United States

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